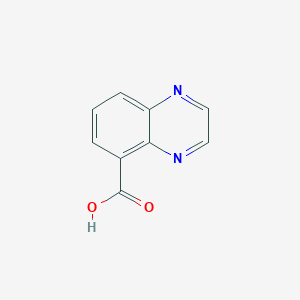

Quinoxaline-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

quinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZNISOPACYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354595 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-66-9 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Privileged Heterocyclic Scaffold

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a wide range of biologically active compounds. nih.gov The quinoxaline (B1680401) ring system, the core of quinoxaline-5-carboxylic acid, is widely recognized as such a scaffold. nih.gov

The significance of the quinoxaline scaffold stems from several key features. Its aromatic, nitrogen-containing heterocyclic structure is a common motif in many naturally occurring and synthetic bioactive molecules. wisdomlib.orgtandfonline.com This framework allows for a variety of chemical modifications. The presence of nitrogen atoms provides sites for hydrogen bonding, a crucial interaction in molecular recognition by biological macromolecules. Furthermore, the fused ring system offers a rigid and planar structure that can effectively interact with the active sites of enzymes and receptors. nih.gov

This compound, specifically, combines the benefits of the quinoxaline core with the reactivity of a carboxylic acid group. This functional group can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space for drug discovery and materials science. researchgate.netforecastchemicals.com This versatility makes it an invaluable building block for creating libraries of compounds for screening against various therapeutic targets. nih.gov

Overview of Research Trajectories and Multidisciplinary Relevance

Classical Approaches for Quinoxaline Synthesis

The traditional and most fundamental method for synthesizing the quinoxaline scaffold involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.govmdpi.com

Condensation Reactions with 1,2-Diamines and Dicarbonyl Compounds

The classical synthesis of quinoxalines involves the cyclocondensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govmdpi.comthieme-connect.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, often with heating. researchgate.net The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline. For the specific synthesis of this compound, an appropriately substituted 1,2-phenylenediamine or a 1,2-dicarbonyl compound bearing a carboxylic acid group or a precursor group would be required.

A widely used method involves the condensation of o-phenylenediamine (B120857) derivatives with α-dicarbonyl compounds. sapub.org For instance, the reaction of a substituted o-phenylenediamine with a glyoxal (B1671930) derivative can yield the corresponding quinoxaline. thieme-connect.com The reaction conditions can be varied, with some procedures employing catalysts to improve yields and reaction times. sapub.org

Challenges and Limitations of Traditional Methods

While the classical condensation reaction is a reliable method for quinoxaline synthesis, it is not without its drawbacks. These traditional methods often necessitate harsh reaction conditions, such as high temperatures and the use of strong acid catalysts. nih.govmdpi.com The reactions can also be slow, requiring long reaction times, sometimes extending to several hours. nih.govresearchgate.net

Furthermore, the use of toxic organic solvents is a significant environmental concern. nih.gov These solvents contribute to pollution and pose risks to the analysts conducting the synthesis. researchgate.net Another limitation is that the yields of the desired quinoxaline product can sometimes be low, and the purification of the product can be challenging. nih.gov The generation of side products and the difficulty in recovering and reusing the catalyst are additional hurdles in classical synthetic routes. mdpi.com These limitations have spurred the development of more efficient and environmentally friendly synthetic protocols.

Green Chemistry Innovations in this compound Synthesis

In response to the limitations of classical methods, significant efforts have been directed towards developing greener and more sustainable synthetic routes for quinoxalines. These innovations focus on minimizing waste, reducing energy consumption, and using less hazardous substances. mtieat.org

Solvent-Free Reaction Conditions

A significant advancement in the green synthesis of quinoxalines is the development of solvent-free reaction conditions. mdpi.com These methods eliminate the need for volatile and often toxic organic solvents, thereby reducing environmental pollution. scielo.br Reactions can be carried out by simply mixing the reactants, sometimes with a solid support or catalyst, and applying energy through methods like microwave irradiation or grinding. scielo.bre-journals.in For instance, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been successfully achieved under solvent-free conditions, often leading to higher yields and shorter reaction times compared to traditional methods. e-journals.inscispace.com Catalysts like acidic alumina (B75360) have proven effective in promoting these solvent-free reactions. scielo.brscispace.com

Aqueous Medium Reaction Systems

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of quinoxaline synthesis in an aqueous medium represents a significant step towards more environmentally benign processes. researchgate.netresearchgate.net The use of water as a solvent can simplify the workup procedure and reduce the generation of hazardous waste. researchgate.net Catalysts such as tetraethylammonium (B1195904) bromate (B103136) and copper sulfate (B86663) pentahydrate have been employed to facilitate the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, leading to high yields of quinoxalines in short reaction times. researchgate.netresearchgate.netresearchgate.net

Application of Recyclable Catalytic Systems

The synthesis of quinoxaline derivatives has been significantly advanced by the introduction of various recyclable catalytic systems. These catalysts offer advantages such as high efficiency, ease of separation from the reaction mixture, and the ability to be reused over multiple cycles, aligning with the principles of green chemistry. These systems encompass a range of materials, from solid acids to transition metals and even common mineral fertilizers.

Heterogeneous Solid Acid Catalysts (e.g., Cellulose Sulfuric Acid, TiO2-Pr-SO3H)

Heterogeneous solid acid catalysts have emerged as a practical and environmentally friendly option for quinoxaline synthesis. Their key advantage lies in their easy separation and recyclability.

Cellulose Sulfuric Acid (CSA) has been demonstrated as a biodegradable and efficient solid acid catalyst for the synthesis of quinoxaline derivatives. tandfonline.comresearchgate.net This catalyst facilitates the condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds under solvent-free conditions at room temperature, often by simple grinding of the reactants. tandfonline.comresearchgate.net The process is characterized by good to excellent yields and high purity of the products. tandfonline.comresearchgate.net Studies have shown that CSA can be recovered and reused for at least three to four subsequent reactions without a significant loss of its catalytic activity. tandfonline.comacademie-sciences.fr The use of green solvents like water or ethanol in conjunction with CSA has also been explored, further enhancing the eco-friendly nature of this methodology. academie-sciences.fr

Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) is another highly efficient and reusable solid acid catalyst. nih.govoiccpress.com This catalyst promotes the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds under mild conditions, including room temperature and with short reaction times. nih.govoiccpress.comresearchgate.net The use of TiO2-Pr-SO3H often results in quantitative yields of the desired quinoxaline products. oiccpress.com A notable feature of this catalyst is its stability and the ability to be recycled and reused multiple times without a significant drop in its catalytic performance. nih.govoiccpress.com For instance, in some applications, the catalyst has been reused for up to 15 consecutive runs with only a minor decrease in yield. academie-sciences.fr

The table below summarizes the key features of these heterogeneous solid acid catalysts in quinoxaline synthesis.

| Catalyst | Reaction Conditions | Key Advantages | Reusability |

| Cellulose Sulfuric Acid | Room temperature, solvent-free or in H2O/EtOH. tandfonline.comacademie-sciences.fr | Biodegradable, inexpensive, easy work-up, non-toxic. academie-sciences.fr | Reusable for at least 3-4 cycles. tandfonline.comacademie-sciences.fr |

| TiO2-Pr-SO3H | Room temperature, short reaction times. nih.govoiccpress.com | High efficiency, quantitative yields, mild conditions. oiccpress.com | Reusable for multiple cycles. oiccpress.comacademie-sciences.fr |

Transition Metal Catalysts (e.g., Ce(IV) Ammonium Nitrate, Zinc Triflate, Cu(BDC) Metal-Organic Frameworks)

Transition metal catalysts have proven to be highly versatile and effective in the synthesis of quinoxalines. bohrium.comoregonstate.edu They can operate under various conditions, including in aqueous media or solvent-free environments, and often provide excellent yields. bohrium.com

Cerium(IV) Ammonium Nitrate (CAN) is an inexpensive, non-toxic, and readily available catalyst that efficiently promotes the condensation of 1,2-diketones and 1,2-diamines to form quinoxalines. rsc.orgrsc.orgntnu.edu.tw A significant advantage of using CAN is its ability to catalyze the reaction in water, a green and universal solvent, at ambient temperatures. rsc.orgrsc.org Typically, a low catalytic loading of 5 mol% is sufficient to achieve excellent product yields in a short timeframe. rsc.orgrsc.org This method is applicable to a wide range of aromatic and aliphatic 1,2-diketones and various aromatic 1,2-diamines. rsc.orgrsc.org

Zinc Triflate (Zn(OTf)2) serves as an efficient catalyst for the synthesis of quinoxaline derivatives via the coupling of diketo carbonyls with 1,2-diamines. asianpubs.orgasianpubs.org The reaction is typically carried out in acetonitrile (B52724) at reflux conditions. asianpubs.orgasianpubs.org This method is applicable to a variety of diketones and o-phenylenediamines, affording the corresponding quinoxaline derivatives in good to excellent yields, generally ranging from 75-90%. asianpubs.org The reaction times are typically between 4 to 8 hours. asianpubs.org

Copper(II)-based Metal-Organic Frameworks (MOFs) , such as Cu(BDC) (where BDC is 1,4-benzenedicarboxylate), have been employed as efficient heterogeneous catalysts for the oxidative cyclization reactions to form quinoxalines. researchgate.netctu.edu.vn These reactions often utilize air as the oxidant and are conducted in a solvent like toluene (B28343) at elevated temperatures. researchgate.net Cu(BDC) has demonstrated higher catalytic activity compared to other copper-based MOFs and can be recovered and reused multiple times without significant degradation of its catalytic performance. researchgate.net

The following table provides a comparative overview of these transition metal catalysts.

| Catalyst | Typical Reaction Conditions | Key Features | Product Yields |

| Cerium(IV) Ammonium Nitrate | Water, room temperature. rsc.orgrsc.org | Inexpensive, non-toxic, readily available, green solvent. rsc.orgrsc.org | Excellent. rsc.orgrsc.org |

| Zinc Triflate | Acetonitrile, reflux (80-85 °C). asianpubs.org | Efficient for a variety of substrates. asianpubs.orgasianpubs.org | 75-90%. asianpubs.org |

| Cu(BDC) Metal-Organic Framework | Toluene, 100 °C, air atmosphere. researchgate.net | Heterogeneous, reusable, high catalytic activity. researchgate.net | High. researchgate.net |

Fluorinated Alcohols as Catalytic Media

Fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) , have been utilized as an effective medium for the synthesis of quinoxaline derivatives. nih.govmdpi.com These reactions proceed by the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov A key advantage of using HFIP is that the reaction can occur at room temperature, often yielding the desired 2,3-disubstituted quinoxalines in high yields (e.g., 95%) within a relatively short time frame of about one hour. nih.gov

One of the significant benefits of this methodology is the ease of recovery and reuse of the fluorinated alcohol, which can be readily separated from the reaction products. researchgate.net This recyclability, coupled with the mild reaction conditions and high yields, presents a green and efficient alternative to traditional methods that often require high temperatures and the use of toxic organic solvents. nih.gov

| Catalytic Medium/Solvent | Reactants | Conditions | Yield | Reference |

| Hexafluoroisopropanol (HFIP) | Aryl 1,2-diamines and 1,2-dicarbonyls | Room temperature, ~1 hour. nih.gov | ~95% | nih.gov |

Mineral Fertilizers as Heterogeneous Catalysts

In a novel and eco-friendly approach, common phosphate-based mineral fertilizers have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline derivatives. dergipark.org.trdergipark.org.trmdpi.com These fertilizers include mono-ammonium phosphate (B84403) (MAP) , di-ammonium phosphate (DAP) , and triple superphosphate (B1263860) (TSP) . dergipark.org.trmdpi.com The catalytic process involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. dergipark.org.tr

This method offers several advantages, including being environmentally benign, cost-effective, and operationally simple. The reactions are typically carried out at ambient temperature in a solvent such as ethanol, affording the desired quinoxaline products in excellent yields. dergipark.org.trmdpi.com A significant feature of this catalytic system is the ease of recovery of the catalyst by simple filtration. dergipark.org.tr The recovered fertilizer-based catalysts have been shown to retain their catalytic activity for up to six cycles with only a slight decrease in product yield. dergipark.org.tr This approach aligns well with the principles of green chemistry by utilizing readily available and non-toxic materials as catalysts. dergipark.org.tr

| Catalyst | Reactants | Conditions | Reusability | Reference |

| Mono-ammonium phosphate (MAP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |

| Di-ammonium phosphate (DAP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |

| Triple superphosphate (TSP) | 1,2-diamines and 1,2-dicarbonyls | Ambient temperature, EtOH. dergipark.org.tr | Retains activity for up to 6 cycles. dergipark.org.tr | dergipark.org.trmdpi.com |

Targeted Synthesis of this compound

The synthesis of specifically substituted quinoxalines, such as this compound, often requires tailored synthetic strategies to introduce the desired functional groups at specific positions on the quinoxaline core.

Oxidative Methods (e.g., Oxidation of Hydroxymethyl Precursors with Transition Metal Catalysis)

One method for the preparation of this compound involves the oxidation of a corresponding halomethyl-substituted quinoxaline precursor. google.com This process is carried out in an aqueous alkaline suspension and utilizes oxygen in the presence of a transition metal catalyst. google.com This method is part of a broader strategy for oxidizing benzylic methyl groups to carboxylic acids on various heterocyclic compounds. google.com

While direct oxidation of a methyl group on the quinoxaline ring can be challenging, a two-step process starting from a methyl-substituted precursor is often more feasible. The first step involves the halogenation of the methyl group to form a halomethyl quinoxaline. google.com In the subsequent step, this halomethyl derivative is oxidized to the corresponding carboxylic acid. google.com Transition metal catalysts play a crucial role in facilitating this oxidation step. google.com The importance of the quinoxaline framework is highlighted by its presence in several well-known drugs, and transition metals like palladium, copper, and iron are key in the transformations to create various substituted quinoxalines. nih.gov

The synthesis of quinoxaline-5-carboxamide derivatives has also been reported, starting from commercially available methyl 2,3-diamino benzoate. researchgate.net This highlights the utility of pre-functionalized starting materials in accessing specific quinoxaline derivatives.

| Precursor Compound | Reagents and Conditions | Product | Reference |

| 5- or 6-halomethyl quinoxaline | Aqueous alkaline suspension, oxygen, transition metal catalyst. google.com | Quinoxaline-5- or 6-carboxylic acid | google.com |

Advanced Cyclization and Functionalization Strategies

Modern synthetic chemistry offers a variety of powerful tools for the construction of intricate molecular architectures. In the context of this compound, advanced cyclization and functionalization strategies are employed to build upon the core structure, introducing new ring systems and functionalities that can modulate the compound's properties.

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic systems, where a new ring is formed by connecting two parts of the same molecule. This approach is instrumental in creating polycyclic structures that often exhibit unique biological activities.

One notable example involves the synthesis of 5-oxy-pyrido[2,3-b]quinoxaline-9-carboxylic acid. researchgate.net The key step in this synthesis is the intramolecular cyclization of 2-(3-nitro-pyridin-2-ylamino)benzoic acid. This reaction is typically achieved by treatment with concentrated sulfuric acid and oleum, which promotes the ring closure to form the tricyclic system. researchgate.net This method provides a direct route to aza-analogs of phenazines, a class of compounds known for their cytotoxic activity. researchgate.net

Another approach to fused systems is the palladium-catalyzed intramolecular cyclization of substrates like allyl-3-chloroquinoxaline-2-ylamine. This reaction, mediated by a catalyst such as palladium(II) acetate, leads to the formation of substituted pyrrolo[2,3-b]quinoxalines. mdpi.com The process involves the formation of a new carbon-carbon bond, effectively fusing a pyrrole (B145914) ring onto the quinoxaline core. mdpi.com

Furthermore, the synthesis of isoindolo[2,1-a]quinoxalines can be achieved through the reaction of o-phenylenediamine with ninhydrin (B49086) in the presence of a base. rsc.org This method demonstrates the versatility of intramolecular reactions in creating complex, multi-ring structures from relatively simple starting materials.

| Precursor | Reagents/Catalyst | Fused System | Reference |

| 2-(3-nitro-pyridin-2-ylamino)benzoic acid | Concentrated H₂SO₄, Oleum | 5-oxy-pyrido[2,3-b]quinoxaline-9-carboxylic acid | researchgate.net |

| Allyl-3-chloroquinoxaline-2-ylamine | Pd(OAc)₂ | Substituted pyrrolo[2,3-b]quinoxaline | mdpi.com |

| o-Phenylenediamine and Ninhydrin | Base (e.g., Et₃N) | Isoindolo[2,1-a]quinoxaline | rsc.org |

| 3-Alkynylsubstituted 2-(indol-3-yl)quinoxalines | Trifluoroacetic acid (TFA) | N-substituted carbazole (B46965) modified quinoxalines | rsc.org |

Cyclization-oxidation reactions represent an efficient strategy for the synthesis of quinoxaline derivatives from acyclic precursors. These processes often involve the formation of a dihydroquinoxaline intermediate, which is subsequently oxidized to the aromatic quinoxaline system.

A common method for synthesizing substituted quinoxalines involves the cyclocondensation of an o-phenylenediamine with an α-haloketone, such as phenacyl bromide. The initial reaction forms a dihydroquinoxaline intermediate, which is then oxidized to the final quinoxaline product. ekb.eg This oxidation can occur in situ or as a separate step.

Another versatile approach is the oxidative cyclization of 1,2-diamines with α-hydroxy ketones. This reaction can be promoted by various catalytic systems, including iodine in dimethyl sulfoxide (B87167) (DMSO). mdpi.com The catalyst facilitates the oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl compound in situ, which then condenses with the diamine to form the quinoxaline ring. mdpi.com This method is advantageous as it avoids the often-unstable nature of 1,2-dicarbonyl compounds.

The synthesis of quinoxaline derivatives can also be achieved through the oxidative coupling of epoxides with o-phenylenediamines. ekb.eg This reaction proceeds via a tandem oxidation process, offering a direct route to functionalized quinoxalines. ekb.eg

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| o-Phenylenediamine | Phenacyl bromide | - (followed by oxidation) | 2-Substituted quinoxaline | ekb.eg |

| 1,2-Diamino compounds | α-Hydroxy ketones | I₂/DMSO | Substituted quinoxalines | mdpi.com |

| o-Phenylenediamines | Epoxides | Bi-catalyst | Substituted quinoxalines | researchgate.net |

| o-Phenylenediamine | Benzil | Hexafluoroisopropanol (HFIP) | Quinoxaline derivatives | mdpi.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of quinoxaline-5-carboxylic acid. While complete spectral assignments are found in specialized databases, the expected chemical shifts and coupling patterns can be predicted based on the distinct electronic environments of the protons and carbons within the molecule. nih.govoregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the five protons on the aromatic rings and the single proton of the carboxylic acid. The protons on the pyrazine (B50134) ring (H-2 and H-3) are anticipated to appear as distinct signals in the downfield region, characteristic of electron-deficient aromatic systems. The protons on the benzene (B151609) portion of the quinoxaline (B1680401) core (H-6, H-7, and H-8) will exhibit chemical shifts and coupling patterns consistent with a substituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its signal can be exchanged with deuterium (B1214612) oxide (D₂O). oregonstate.edunsf.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon of the carboxylic acid (C=O) is expected at the most downfield position, typically in the range of 165-175 ppm. The carbons of the quinoxaline ring system will appear in the aromatic region (approximately 120-155 ppm), with their specific shifts influenced by the nitrogen atoms and the carboxylic acid substituent. nsf.govmdpi.com

| Expected NMR Data for this compound | |

|---|---|

| Nucleus | Expected Chemical Shift (δ) Range (ppm) |

| ¹H (Carboxylic Acid, -COOH) | > 9.5 (broad singlet) |

| ¹H (Aromatic, Quinoxaline ring) | 7.5 - 9.5 |

| ¹³C (Carbonyl, C=O) | 165 - 175 |

| ¹³C (Aromatic, Quinoxaline ring) | 120 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and offers insights into its structure through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₆N₂O₂, which corresponds to a calculated molecular weight of approximately 174.16 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 174.

The fragmentation of this compound is predicted to follow pathways characteristic of aromatic carboxylic acids and the quinoxaline ring system. libretexts.org Key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 157 ([M-17]⁺). libretexts.org

Loss of a carboxyl radical (•COOH): This cleavage yields the quinoxaline radical cation at m/z 129 ([M-45]⁺). libretexts.org

Decarbonylation: Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment could produce an ion at m/z 129.

Quinoxaline Ring Fragmentation: The quinoxaline fragment itself (m/z 129) may further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation for pyrazine-containing heterocycles, leading to an ion at m/z 102.

| Predicted Mass Spectrometry Fragmentation Data for this compound | ||

|---|---|---|

| m/z | Proposed Fragment | Loss from Molecular Ion |

| 174 | [C₉H₆N₂O₂]⁺• (Molecular Ion) | - |

| 157 | [M - •OH]⁺ | •OH (17 Da) |

| 129 | [M - •COOH]⁺ | •COOH (45 Da) |

| 102 | [M - •COOH - HCN]⁺ | •COOH + HCN (72 Da) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is dominated by features of the carboxylic acid and the aromatic quinoxaline core.

Key expected absorption bands include:

A very broad O-H stretching band for the hydrogen-bonded carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. mdpi.com

A strong, sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, generally observed between 1700 and 1735 cm⁻¹. mdpi.com

C=N and C=C stretching vibrations from the quinoxaline aromatic rings, which appear in the 1400-1630 cm⁻¹ region. ekb.egscialert.net

Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. scialert.net

C-H out-of-plane bending vibrations for the substituted aromatic system appear in the 700-900 cm⁻¹ region, and the pattern can give clues about the substitution on the rings. scialert.net

| Characteristic Infrared Absorption Bands for this compound | |

|---|---|

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (very broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=O stretch (Carboxylic acid) | 1700 - 1735 (strong) |

| C=N / C=C stretch (Aromatic ring) | 1400 - 1630 (multiple bands) |

| C-H bend (Aromatic, out-of-plane) | 700 - 900 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique can confirm the planarity of the quinoxaline ring system and detail the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

While the full single-crystal X-ray diffraction data for the parent this compound is not widely published in the surveyed literature, the technique has been successfully applied to numerous quinoxaline derivatives, including substituted quinoxaline-2-carboxylic acids and pyrrolo[1,2-a]quinoxalines. nih.govconicet.gov.ar In these related structures, crystallography has been essential for confirming the molecular geometry, determining the conformation of substituents, and understanding the packing arrangements in the crystal lattice, which are often governed by hydrogen bonds and π–π stacking interactions. conicet.gov.aracademie-sciences.fr For this compound, it is expected that the molecules would form hydrogen-bonded dimers in the solid state through their carboxylic acid groups.

| Typical X-ray Crystallography Data Points | |

|---|---|

| Parameter | Description |

| Crystal System | Defines the symmetry of the unit cell (e.g., Monoclinic, Triclinic). |

| Space Group | Describes the symmetry operations within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking. |

Computational Chemistry and Electronic Structure Studies

Density Functional Theory (DFT) Calculations

DFT has become an indispensable tool in computational chemistry for predicting the molecular and electronic properties of chemical systems. By calculating the electron density, DFT methods can elucidate the fundamental characteristics of a molecule like quinoxaline-5-carboxylic acid, offering insights into its stability, reactivity, and potential interactions. Standard functionals, such as B3LYP, paired with basis sets like 6-31+G* or 6-311++G(d,p), are commonly employed to perform these calculations, providing a balance between accuracy and computational cost researchgate.netnih.govscirp.org.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Energies and Localization)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

For quinoxaline (B1680401) derivatives, the localization of these orbitals is well-characterized. The HOMO is typically distributed over the electron-rich benzene (B151609) portion of the quinoxaline core, whereas the electron-deficient pyrazine (B50134) ring, often in conjunction with acceptor substituents, primarily hosts the LUMO nih.govmdpi.com. In this compound, the HOMO is expected to be localized on the fused benzene ring, while the LUMO would be centered on the pyrazine ring and the electron-withdrawing carboxylic acid group.

While specific DFT calculations for this compound are not widely published, data from related dicyanopyrazinoquinoxaline derivatives illustrate the typical energy ranges. These calculations, performed at the B3LYP/6-31+G* level of theory, provide a valuable reference for the expected electronic landscape of similar structures nih.gov.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Quinoxaline Derivative (Note: Data for dicyanopyrazino[2,3-b]quinoxaline (DCPQ), not this compound)

| Compound | HOMO (eV) | LUMO (eV) | Source |

|---|---|---|---|

| Dicyanopyrazino[2,3-b]quinoxaline | -6.95 | -4.14 | nih.gov |

Elucidation of Electronic Properties (Energy Gap, Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the electronic properties of a molecule.

Energy Gap (ΔE): Calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO), the energy gap is a crucial indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity scirp.org.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as half the energy gap (η = (ELUMO - EHOMO) / 2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is defined using the electronic chemical potential (μ) and chemical hardness (η), where μ ≈ (EHOMO + ELUMO) / 2 and ω = μ² / 2η.

These parameters are fundamental in rationalizing the behavior of molecules in chemical reactions. For instance, the analysis of these descriptors is vital in fields like corrosion inhibition, where they help predict the interaction between an inhibitor molecule and a metal surface.

Table 2: Illustrative Electronic Properties for a Related Quinoxaline Derivative (Note: Data for dicyanopyrazino[2,3-b]quinoxaline (DCPQ), not this compound)

| Parameter | Value | Source |

|---|---|---|

| Energy Gap (ΔE) | 2.81 eV | nih.gov |

| Chemical Hardness (η) | 1.405 eV | Calculated from nih.gov |

| Electrophilicity Index (ω) | 11.05 eV | Calculated from nih.gov |

Correlation between Electronic Parameters and Reactivity/Activity

The electronic properties calculated via DFT are not merely theoretical constructs; they often correlate directly with a molecule's observed reactivity and biological activity. For this compound, designated Qx28 in several studies, a clear structure-activity relationship has been established in the context of otoprotection (protection of ear hair cells).

Screening of a library of 68 quinoxaline derivatives revealed that this compound is a top candidate for providing robust protection against hair cell damage induced by both aminoglycosides and the chemotherapy drug cisplatin (B142131) nih.gov. The position of the carboxylic acid group is critical to this activity. The isomer quinoxaline-6-carboxylic acid (Qx66) showed significantly reduced or no protective effect, highlighting that the specific electronic and steric effects imparted by the substituent at the 5-position are crucial for its biological function nih.gov. This suggests that the electronic distribution and the ability of the carboxylic acid at this specific position to interact with biological targets, potentially through hydrogen bonding or by modulating the NF-κB signaling pathway, are key to its efficacy .

Furthermore, in enzymatic reactions, this compound was found to be a very poor substrate for the enzyme flavin-dependent phenazine-1-carboxylic acid decarboxylase, with only 0.1% of the compound undergoing a reaction. This low reactivity in a specific biochemical context is a direct consequence of its inherent electronic structure and stability umich.edu.

Tautomerization Energetics and Stability Prediction

Tautomerization, the migration of a proton accompanied by a switch of a single and adjacent double bond, is a critical aspect of the stability of many heterocyclic compounds. DFT calculations are highly effective at predicting the relative energies of different tautomers and the energy barriers for their interconversion.

In studies related to redox flow batteries, the stability of quinoxaline derivatives in their reduced state is paramount. Tautomerization of the reduced form is a primary degradation pathway. DFT modeling has been used to calculate the free energy of tautomerization for various quinoxaline derivatives umich.edu. While a specific value for this compound (5QUIC) was not explicitly detailed in the final results, the study established trends based on substituent effects. For the related 5,8-quinoxalinedicarboxylic acid (5,8-QUIDC), the tautomerization free energy was calculated to be +11.5 kcal/mol, indicating a high resistance to this degradation pathway. This resistance is attributed to the formation of hydrogen bonds that stabilize the desired form. It is inferred that this compound would also exhibit significant stability against tautomerization, a key factor in its chemical properties umich.edu.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting photophysical properties, such as UV-visible absorption spectra.

Prediction of Absorption Spectra and Excited States

TD-DFT calculations can predict the electronic absorption spectra of molecules by computing the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands mdpi.com.

For quinoxaline-based systems, the absorption spectra are often characterized by intramolecular charge-transfer (ICT) transitions. These transitions involve the promotion of an electron from the HOMO, typically located on an electron-donor part of the molecule, to the LUMO, located on an electron-acceptor part. In this compound, this would correspond to a transition from the benzene ring to the pyrazine-carboxylic acid system.

Calculations on related quinoxaline-fused systems have successfully predicted their absorption maxima (λmax). For example, TD-DFT calculations for a quinoxaline-fused cyclopenta[cd]azulene (B14757204) predicted the lowest energy transition at 638 nm, which was ascribed to the HOMO-LUMO transition mdpi.com. For various dye-sensitized solar cell applications, TD-DFT has been used to predict absorption peaks for different quinoxaline derivatives, with calculated λmax values ranging from 463 nm to 507 nm, corresponding to the primary HOMO→LUMO transition nih.gov. These studies validate the utility of TD-DFT in understanding the photophysical behavior of the quinoxaline scaffold.

Molecular Modeling Approaches in Mechanistic Studies

Computational chemistry and molecular modeling serve as indispensable tools for elucidating the mechanistic pathways through which this compound and its derivatives exert their biological effects. These in silico methods provide a molecular-level understanding that complements experimental findings, guiding the rational design of new, more potent compounds. Key computational approaches include molecular docking to predict binding affinities with biological targets, Density Functional Theory (DFT) to understand electronic properties and reactivity, and quantitative structure-activity relationship (QSAR) studies to correlate molecular features with biological activity.

Elucidating Structure-Activity Relationships (SAR): A crucial aspect of mechanistic studies is understanding how the specific arrangement of functional groups affects a molecule's activity. For this compound, its otoprotective (hearing protection) properties are highly dependent on the location of the carboxylic acid group. Experimental screening of a library of quinoxaline derivatives revealed that placing the carboxylic acid at the 5-position (Qx28) resulted in a compound that could protect hair cells from damage induced by both aminoglycosides and cisplatin. In contrast, the isomeric quinoxaline-6-carboxylic acid showed little to no protective effect. This highlights the critical role of the substituent's position in defining the molecule's interaction with its biological target, a finding that can be further explored and rationalized using molecular modeling techniques. The mechanism for this protection is believed to involve the direct counteraction of the ototoxin's action, potentially through the inhibition of the NF-κB canonical pathway.

Molecular Docking and Target Identification: Molecular docking is a primary computational tool used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. This method helps to understand the binding mode and affinity, providing insights into the mechanism of action. While specific docking studies on this compound are not extensively detailed in the literature, numerous studies on related quinoxaline derivatives demonstrate the power of this approach.

For instance, molecular docking has been employed to:

Identify potential binding interactions of quinoxaline derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy.

Explore the binding of quinoxaline-based inhibitors to the mycobacterial enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), a target for new antitubercular drugs.

Investigate the inhibition of acetylcholinesterase by quinoxaline analogues, where modeling revealed key π–π stacking interactions with tryptophan residues in the enzyme's active site.

Evaluate the binding affinity of quinoxaline derivatives towards the main protease of SARS-CoV-2, identifying potential antiviral agents.

These studies collectively show how modeling can rationalize the activity of quinoxaline compounds and guide the design of derivatives with improved affinity for their biological targets.

Density Functional Theory (DFT) and Reactivity: DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. Such studies can explain reaction mechanisms and predict properties like corrosion inhibition or the performance of dye-sensitized solar cells. For example, DFT has been used to model the interaction between quinoxaline derivatives and copper surfaces to understand their mechanism as corrosion inhibitors. These studies calculate molecular reactivity parameters that can be correlated with experimentally observed inhibition efficiencies through QSAR.

Interactive Data Tables

Below are tables summarizing key computational and physical data for this compound.

Coordination Chemistry and Metal Complexation

Quinoxaline-5-carboxylic Acid as a Ligand in Metal Complexes

This compound acts as a versatile ligand, primarily coordinating to metal centers through the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen atoms of the carboxylate group. The specific coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. This adaptability allows for the formation of a wide range of coordination compounds, from simple mononuclear complexes to intricate polynuclear and supramolecular structures. isca.meisca.in

The presence of both a heterocyclic ring system and a carboxylic acid group imparts a "hybrid" character to the ligand, enabling it to bridge multiple metal centers and facilitate the construction of higher-dimensional networks. The nitrogen atoms of the quinoxaline ring typically act as Lewis bases, donating their lone pair of electrons to the metal ion. Simultaneously, the carboxylate group can coordinate in a monodentate, bidentate (chelating or bridging) fashion. This multi-functionality is a key factor in its utility in coordination chemistry. isca.in While extensive research has been conducted on various quinoxaline derivatives, the principles of their coordination behavior provide a strong foundation for understanding the complexation of this compound. tandfonline.comresearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent system. The choice of solvent, temperature, and pH can significantly influence the stoichiometry and structure of the resulting complex. Common transition metals used include those from the first row, such as manganese, cobalt, nickel, copper, and zinc, as well as second and third-row transition metals. researchgate.netnih.gov

Characterization of these complexes is carried out using a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the carboxylate group to the metal ion. A shift in the characteristic carbonyl stretching frequency (νC=O) of the carboxylic acid upon complexation provides evidence of its involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the quinoxaline ring and the carboxylate group upon coordination can provide insights into the binding mode.

UV-Visible (UV-Vis) Spectroscopy: This technique is employed to study the electronic transitions within the complexes, including ligand-to-metal and metal-to-ligand charge transfer bands, which are often responsible for their color.

Elemental Analysis: This method is used to determine the empirical formula of the synthesized complexes, confirming their stoichiometry.

Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements help in determining the oxidation state and spin state of the metal ion.

The data obtained from these techniques collectively provide a comprehensive understanding of the synthesized metal complexes. researchgate.netnih.gov

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of carboxylate coordination |

| Nuclear Magnetic Resonance (NMR) | Structural information of diamagnetic complexes |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and color |

| X-ray Crystallography | Definitive solid-state structure |

| Elemental Analysis | Empirical formula and stoichiometry |

| Magnetic Susceptibility | Oxidation and spin state of paramagnetic metals |

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) involving this compound

The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of supramolecular assemblies and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into well-defined architectures. nih.govacs.orgmdpi.com The nitrogen atoms and the carboxylic acid group of this compound can participate in hydrogen bonding, while the aromatic quinoxaline ring can engage in π-π stacking interactions, leading to the formation of extended networks. researchgate.net

In the context of MOFs, this compound can serve as an organic linker, connecting metal ions or metal clusters to form porous, crystalline materials. uned.esresearchgate.net The synthesis of such MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a sealed vessel. The resulting MOFs can exhibit a variety of topologies and pore sizes, depending on the coordination geometry of the metal ion and the connectivity of the ligand. acs.org The incorporation of the quinoxaline moiety into the MOF structure can impart interesting photophysical or redox properties to the material. For instance, MOFs constructed from quinoxaline carboxylic acid ligands have been shown to exhibit photochromism, where their color changes upon exposure to light due to photoinduced electron transfer. nih.govacs.org

The general procedure for synthesizing these MOFs involves the hydrolysis of ester precursors to obtain the quinoxaline carboxylic acid ligand, which is then reacted with a metal salt under appropriate conditions. nih.govacs.org The resulting frameworks are then characterized by techniques such as powder X-ray diffraction (PXRD) to confirm their crystallinity and phase purity.

Electronic and Electrochemical Behavior of this compound Metal Complexes

The electronic and electrochemical properties of metal complexes of this compound are of significant interest due to the redox-active nature of the quinoxaline ring. The electronic absorption spectra of these complexes typically display intraligand π-π* transitions and, in many cases, metal-to-ligand charge transfer (MLCT) bands. isca.me The position and intensity of these bands can be tuned by changing the metal ion or by modifying the substituents on the quinoxaline ring.

Cyclic voltammetry is a powerful technique used to probe the redox behavior of these complexes. nih.gov Quinoxaline-containing ligands can undergo reversible or quasi-reversible reduction processes corresponding to the acceptance of electrons into their π* orbitals. When coordinated to a metal ion, the redox potentials of both the ligand and the metal can be altered. The cyclic voltammograms of these complexes can reveal information about the stability of different oxidation states and the electronic communication between the metal center and the ligand. isca.meresearchgate.netresearchgate.net The electrochemical properties are crucial for potential applications in areas such as catalysis, sensing, and molecular electronics. yok.gov.tr

Materials Science Applications

Incorporation into Conjugated Polymers for Advanced Materials

Quinoxaline-5-carboxylic acid and its derivatives are integral components in the development of conjugated polymers, which are organic polymers that possess a backbone of alternating single and double bonds, leading to delocalized π-electrons. This structure is the basis for their unique electronic and optical properties.

In the design of donor-acceptor (D-A) type conjugated polymers, quinoxaline (B1680401) moieties, including those functionalized with a carboxylic acid, serve as an efficient electron-withdrawing unit. smolecule.comrsc.orgresearchgate.netacs.orgjku.at This is attributed to the electron-deficient nature of the two nitrogen atoms in the pyrazine (B50134) ring. rsc.orgacs.org By pairing these electron-accepting quinoxaline units with electron-donating (donor) units within the polymer chain, an intramolecular charge transfer (ICT) can be established. frontiersin.org This D-A architecture is fundamental to tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap and its performance in various applications. rsc.orgrsc.org

The incorporation of quinoxaline units can lead to polymers with:

Narrow Band Gaps: The ICT between donor and acceptor units can lower the energy required to excite an electron, resulting in a smaller band gap and absorption of light at longer wavelengths. frontiersin.org

High Charge Carrier Mobility: The planar and rigid structure of the quinoxaline unit can facilitate dense and ordered packing of the polymer chains, which is crucial for efficient charge transport. researchgate.net

For instance, quinoxaline-based D-A copolymers have been successfully utilized as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating the effectiveness of this design strategy. researchgate.net Furthermore, the ability to modify the quinoxaline unit at multiple positions allows for fine-tuning of the polymer's electrochemical and film-forming properties. researchgate.net

Applications in Optoelectronic Devices

The unique properties of materials derived from this compound make them suitable for a range of optoelectronic devices, where the interaction of light and electricity is central.

Quinoxaline derivatives are employed in the fabrication of OLEDs, which are devices that emit light when an electric current is passed through them. These derivatives can function as hole-transporting layers, host or guest materials in the emissive layer, or electron-transporting layers. google.com Their rigidity and luminescence contribute to increased glass transition temperatures and better thermal stability of the OLED device. google.com

In some OLED designs, quinoxaline-based materials have been used to create red phosphorescent emitters and have shown potential in developing thermally activated delayed fluorescence (TADF) materials, which are a promising next generation of emitters. rsc.orgacs.org For example, one study reported that a columnar liquid crystalline material based on a quinoxaline derivative was used as a single emissive material or as a dopant in a host material, resulting in bright green emission and high efficiency. researchgate.net

The ability of quinoxaline-based polymers to act as either n-type (electron-transporting) or p-type (hole-transporting) semiconductors, or even exhibit ambipolar behavior, makes them valuable in organic electronics. acs.orgnih.gov The electron-deficient nature of the quinoxaline core makes it a suitable building block for n-type materials. acs.org

Donor-acceptor polymers incorporating quinoxaline have been designed for use in organic field-effect transistors (OFETs). frontiersin.org For example, a D-A polymer, PQ1, was synthesized using quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit. This polymer exhibited a strong intramolecular charge transfer effect, which is beneficial for charge transport within a single molecule. frontiersin.org

This compound and its derivatives have been extensively investigated for their use in various types of solar cells, which convert light energy into electrical energy.

In Dye-Sensitized Solar Cells (DSSCs) , the carboxylic acid group of quinoxaline-based dyes serves as a crucial anchoring group, binding the dye to the surface of a semiconductor, typically titanium dioxide (TiO2). mdpi.comnih.gov The quinoxaline unit often acts as a π-bridge or an auxiliary acceptor in the dye's molecular structure, facilitating intramolecular charge transfer and influencing the dye's light-harvesting capabilities. rsc.orgmdpi.com Researchers have designed and synthesized various quinoxaline-based dyes with different donor and acceptor units to optimize their photophysical and electrochemical properties for improved DSSC efficiency. rsc.orgacs.orgacs.org For example, a DQ5 sensitized solar cell achieved a power conversion efficiency of 7.12% under standard solar light conditions. acs.org

In Organic Solar Cells (OSCs) , quinoxaline-based conjugated polymers are used as donor materials in the bulk-heterojunction active layer. jku.atrsc.orgacs.org The electron-withdrawing nature of the quinoxaline unit helps to lower the HOMO energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell device. jku.atacs.org For instance, a polymer solar cell based on the PIDTT-Qx polymer achieved a power conversion efficiency of 4.54% with a high Voc of 0.92 V. jku.at Quinoxaline-based materials have also been explored as acceptors in OSCs, showing potential for reducing energy loss and improving charge generation and transport. rsc.org

The performance of some quinoxaline-based materials in photovoltaic devices is summarized in the table below:

| Device Type | Material | Key Feature | Performance Metric | Value |

| DSSC | DQ5 | Rigid DPQ-based organic dye | Power Conversion Efficiency (PCE) | 7.12% acs.org |

| p-DSSC | BQI | Carboxylic acid anchoring group | Power Conversion Efficiency (PCE) | 0.20% nih.gov |

| OSC | PIDTT-Qx | Multiple electron-withdrawing moieties | Power Conversion Efficiency (PCE) | 4.54% jku.at |

| OSC | P3:IDIC | Wide-band-gap polymer donor | Power Conversion Efficiency (PCE) | 9.7% acs.org |

| OSC | PQCQx | Soluble poly[quinacridone-alt-quinoxaline] | Power Conversion Efficiency (PCE) | 3.6% rsc.org |

Electrochromic materials can change their color in response to an applied electrical voltage. Quinoxaline-based polymers have been investigated for their potential in electrochromic devices. researchgate.netsioc-journal.cn Donor-acceptor type polymers incorporating quinoxaline units can exhibit multi-color electrochromism, switching between different colored states upon oxidation and reduction. sioc-journal.cn For example, polymers based on triphenylamine (B166846) (donor) and quinoxaline (acceptor) have been synthesized and shown to have distinct color changes, making them promising for applications such as smart windows and displays. sioc-journal.cn

Biological and Medicinal Chemistry Research

General Therapeutic Potential and Role in Drug Discovery

Quinoxaline-5-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of therapeutic applications, making them a cornerstone in medicinal chemistry and drug discovery. The foundational quinoxaline (B1680401) structure, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is considered a "privileged scaffold". This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net This structural motif is a key component in numerous synthetic and naturally occurring bioactive compounds, including some that have advanced to clinical use. researchgate.net

The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the synthesis of large libraries of derivatives with fine-tuned biological profiles. core.ac.uk These modifications can enhance potency, selectivity, and pharmacokinetic properties. As a result, quinoxaline derivatives have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. core.ac.uktandfonline.com The carboxylic acid group at the 5-position, in particular, serves as a valuable synthetic handle for creating a variety of derivatives such as esters and amides, further expanding the chemical space for developing novel therapeutics. chemimpex.com The continued research into this compound and its analogues underscores their significant potential in the ongoing quest for new and effective medicines. core.ac.ukchemimpex.com

Specific Biological Activities and Pharmacological Profiles

Otoprotective Efficacy (e.g., against Aminoglycoside and Cisplatin (B142131) Ototoxicity)

This compound has demonstrated significant potential as an otoprotective agent, offering protection against hearing loss induced by certain medications, a condition known as ototoxicity. nih.govnih.gov Research has particularly focused on its ability to counteract the damaging effects of aminoglycoside antibiotics and the chemotherapeutic drug cisplatin on the delicate sensory hair cells of the inner ear. nih.govnih.govcloudfront.net

Studies have shown that this compound, identified as Qx28 in some research, provides robust protection against hair cell death induced by both aminoglycosides (like neomycin and gentamicin) and cisplatin in zebrafish and mouse cochlear explants. nih.govnih.govcloudfront.net Notably, this protection is achieved without interfering with the antibacterial efficacy of the aminoglycosides. nih.govnih.govcloudfront.net This suggests that it acts by directly counteracting the toxic mechanisms of these drugs within the hair cells, rather than by simply blocking their entry. nih.govnih.govcloudfront.net The presence of the carboxylic acid group at position 5 of the quinoxaline core has been identified as a crucial chemical feature for this otoprotective activity. nih.govcloudfront.net In comparison, a similar compound with the carboxylic acid at position 6 showed significantly less or no protective effect. cloudfront.net

The otoprotective effects of this compound are mediated, at least in part, through the modulation of specific intracellular signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a key target. nih.govnih.gov The NF-κB pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis (programmed cell death). researchgate.net

In the context of ototoxicity, exposure to drugs like cisplatin can trigger the activation of the NF-κB pathway in the inner ear, leading to inflammation and ultimately, the death of sensory hair cells. researchgate.net Research has shown that this compound (Qx28) can protect these hair cells by blocking the activation of the canonical NF-κB pathway. nih.govnih.gov This inhibitory action on the NF-κB pathway is a key molecular mechanism underlying its otoprotective efficacy against different ototoxic agents. nih.govnih.govresearchgate.net

Anticancer and Antitumor Properties

The quinoxaline scaffold is a well-established platform for the development of novel anticancer agents. nih.govontosight.aisapub.org this compound and its derivatives have demonstrated notable antitumor properties against a variety of cancer cell lines. mdpi.com The planar nature of the quinoxaline ring system allows it to intercalate with DNA, a mechanism that can disrupt DNA replication and transcription in rapidly dividing cancer cells, ultimately leading to cell death. ontosight.ai The versatility of the quinoxaline structure allows for the introduction of various substituents, which can enhance the compound's interaction with specific molecular targets within cancer cells, thereby improving its potency and selectivity. nih.gov

Numerous studies have reported the synthesis and evaluation of quinoxaline derivatives, revealing their cytotoxic activity against human cancer cell lines, including those of the colon, liver, and breast. nih.gov The presence of a carboxylic acid group on the quinoxaline ring has been shown to be important for potent antitumor activity in certain derivatives. mdpi.com

The anticancer effects of quinoxaline derivatives are multifaceted and can be attributed to several mechanisms of action.

Topoisomerase Inhibition: Some quinoxaline compounds function as topoisomerase inhibitors. ontosight.ai These enzymes are vital for managing the topological stress of DNA during replication. By inhibiting topoisomerases, these derivatives can cause an accumulation of DNA strand breaks, leading to cell cycle arrest and apoptosis. ontosight.ai

Apoptosis Induction: Quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This can occur through the activation of caspases and the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic process. For instance, some quinoxaline-containing peptides have been observed to induce apoptosis in HeLa cells. nih.gov

Tubulin Polymerization Inhibition: Certain quinoxaline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase, preventing cancer cell proliferation. researchgate.netresearchgate.net Some derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. researchgate.net

Table 1: Anticancer Mechanisms of Quinoxaline Derivatives

| Mechanism of Action | Description | Key Molecular Targets |

|---|---|---|

| Topoisomerase Inhibition | Interferes with enzymes that manage DNA structure, leading to DNA damage and cell death. | Topoisomerase I & II |

| Apoptosis Induction | Triggers programmed cell death in cancer cells. | Caspases, Bcl-2 family proteins |

| Tubulin Polymerization Inhibition | Disrupts the formation of microtubules, which are essential for cell division, causing cell cycle arrest. | Tubulin |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral, Antitubercular)

This compound and its derivatives constitute a versatile class of compounds with a broad spectrum of antimicrobial activity. core.ac.uksapub.orgresearchgate.netresearchgate.net They have shown efficacy against a range of pathogens, including bacteria, fungi, viruses, and the causative agent of tuberculosis, Mycobacterium tuberculosis. core.ac.ukresearchgate.netnih.govsemanticscholar.org

The antibacterial and antifungal properties of quinoxaline derivatives have been extensively documented. mdpi.comnih.govnih.gov They have demonstrated activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as various fungal species like Aspergillus niger and Candida albicans. mdpi.comresearchgate.netnih.gov In the context of viral infections, quinoxaline derivatives have also been explored for their antiviral potential. researchgate.netnih.gov

Furthermore, with the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. Quinoxaline derivatives have emerged as a promising scaffold for the development of novel antitubercular drugs. semanticscholar.orgnih.govsioc-journal.cn Some derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. core.ac.uksemanticscholar.orgnih.gov

Table 2: Antimicrobial Spectrum of Quinoxaline Derivatives

| Antimicrobial Activity | Pathogen Examples |

|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli |

| Antifungal | Aspergillus niger, Candida albicans |

| Antiviral | Various viruses |

| Antitubercular | Mycobacterium tuberculosis |

Anti-inflammatory Potential

The quinoxaline framework is recognized as a "privileged structure" in drug discovery, and its derivatives have demonstrated notable anti-inflammatory properties. Quinoxaline itself is considered a nonsteroidal anti-inflammatory compound. Research has explored derivatives of this compound for their potential to treat inflammatory conditions. One key mechanism of action involves the inhibition of the CXCR5 receptor. For instance, this compound has been utilized as a starting material in the synthesis of compounds that act as CXCR5 inhibitors, which are under investigation for treating inflammatory diseases such as rheumatoid arthritis. nih.gov

The anti-inflammatory effects of some quinoxaline derivatives are also linked to the modulation of the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of inflammatory and immune responses. By inhibiting this pathway, these compounds can suppress the production of pro-inflammatory cytokines and chemokines. Furthermore, complex derivatives synthesized from this compound have been noted for their anti-inflammatory properties, underscoring the parent molecule's importance as a building block for new anti-inflammatory drugs. wisdomlib.orgnih.govsrikvcpharmacy.com

Other Bioactivities (e.g., Antidiabetic, Anticonvulsant, Antidepressant, Anthelmintic, Analgesic)

Beyond its anti-inflammatory capabilities, the quinoxaline scaffold, and specifically derivatives of this compound, exhibits a broad array of other biological activities.

| Biological Activity | Research Findings |

| Otoprotective | This compound has been identified as a potent agent for protecting hair cells in the inner ear from damage induced by aminoglycoside antibiotics and the chemotherapy drug cisplatin. jchps.com It has shown approximately 50% more protection than the parent quinoxaline compound. |

| Anticonvulsant | Derivatives of quinoxaline are actively being investigated for their potential as anticonvulsant agents. |

| Antidepressant | The quinoxaline structure is a feature in compounds with antidepressant activity. |

| Analgesic | Certain derivatives, such as 3-Methyl-1,2,3,4-tetrahydro-quinoxaline-5-carboxylic acid, are being explored for their pain-relieving properties. |

| Antidiabetic | The therapeutic potential of quinoxaline derivatives extends to metabolic disorders, with some compounds showing antidiabetic effects. jchps.com |

| Anthelmintic | While direct studies on this compound are limited, various other quinoxaline derivatives have been reported to possess anthelmintic (anti-parasitic worm) activity. wisdomlib.org For example, dihydroquinoxalino[2,3-b]quinoxalines and quinoxaline-2,3-dione derivatives have shown effectiveness in this area. wisdomlib.org |

| Other Activities | The versatility of the quinoxaline scaffold is further demonstrated by its role in developing orexin (B13118510) receptor antagonists for conditions like obesity and sleep disorders, as well as bromodomain inhibitors for cancer therapy. |

Structure-Activity Relationship (SAR) Investigations

Influence of Carboxylic Acid Position and Substitution Patterns on Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For quinoxaline-based agents, the position of the carboxylic acid group has been shown to be a critical determinant of biological efficacy.

A compelling example is seen in the otoprotective activity of quinoxaline carboxylic acids. A systematic screening of 68 quinoxaline derivatives revealed that This compound was the most effective derivative in protecting against drug-induced hearing loss. wisdomlib.org Comparative analysis showed that its isomers, quinoxaline-2-carboxylic acid and quinoxaline-6-carboxylic acid, provided marginal or no protection. wisdomlib.org This highlights that the placement of the carboxylic acid at position 5 is essential for this specific biological function. wisdomlib.org

Similarly, in the development of other bioactive agents, the C-3 carboxyl and C-4 oxo groups have been identified as essential pharmacophores for the activity of certain quinolone-related compounds.

Impact of Other Substituents on Biological Response

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents onto the heterocyclic ring system. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can significantly enhance biological activity. For example, in a series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides, the 6,7-dichloro and 6,7-difluoro derivatives were found to be the most potent cytotoxins.

Methyl Groups: The addition of methyl groups can alter the lipophilicity and bioavailability of the parent compound. In one study, adding a methyl group at the 2 or 3 position of this compound markedly improved reactivity in a decarboxylation reaction.

Amine Substituents: The type and position of amine substituents can have a profound effect on activity. For instance, in a series of quinoxaline 1,4-dioxides with trypanocidal activity, piperidine-substituted derivatives showed better efficacy. The location of a piperazine (B1678402) fragment, whether at position 6 or 7, also led to significant differences in antitubercular activity.

Ester and Amide Formation: Modifying the carboxylic acid group itself into esters or amides is a common strategy in drug design. The anti-tuberculosis activity of 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives was found to be dependent on the nature of the ester group. Similarly, converting the carboxylic acid to various N-substituted amides has been explored to create novel antitubercular agents.

This compound as a Pharmaceutical Scaffold and Intermediate

The inherent biological versatility and synthetic accessibility of the quinoxaline ring system establish it as a "privileged scaffold" in medicinal chemistry. This compound, in particular, serves as a key building block or intermediate in the synthesis of more complex and potent pharmaceutical agents.

Its value as a scaffold is demonstrated by its use in creating a diverse library of derivatives for screening against various diseases, including drug-induced hearing loss and cancer. The structure allows for systematic chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug candidates. wisdomlib.org

Design and Synthesis of Bioactive Derivatives

The design of new drugs often begins with a promising scaffold like this compound. Medicinal chemists use this core structure to synthesize libraries of related compounds with varied substituents. For example, to investigate otoprotective agents, a library of 68 quinoxaline derivatives was generated and screened, leading to the identification of this compound as a top candidate. wisdomlib.org

The synthesis of these derivatives often involves standard chemical transformations. The carboxylic acid group of this compound can be activated (e.g., with oxalyl chloride) and then reacted with various amines or alcohols to form a diverse range of amides and esters, respectively. This approach has been used to create novel compounds with potential antitubercular and anti-HIV activities. The parent compound itself can be synthesized from intermediates like quinoxaline-5-carboxaldehyde. This synthetic tractability, combined with its proven biological relevance, ensures that this compound will remain a valuable component in the toolkit of medicinal chemists for the foreseeable future.

Lead Optimization Strategies in Drug Development

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical drug candidate. This iterative process involves synthesizing and testing analogs of the lead compound to improve its potency, selectivity, pharmacokinetic profile, and reduce its toxicity. For the chemical compound this compound, various lead optimization strategies have been employed to develop derivatives with enhanced therapeutic potential for a range of diseases.

Structure-Activity Relationship (SAR) Studies

A fundamental strategy in lead optimization is the systematic investigation of the structure-activity relationship (SAR). This involves modifying the chemical structure of the lead compound and assessing the impact of these changes on its biological activity.

In the development of otoprotective agents, this compound, also identified as Qx28, emerged as a highly promising lead compound for preventing drug-induced hearing loss. nih.gov A library of 68 quinoxaline derivatives was synthesized and screened to protect against aminoglycoside-induced hair cell damage in zebrafish. nih.gov This screening identified Qx28 as a top candidate, offering significant protection. nih.gov

The crucial role of the carboxylic acid group at the 5-position of the quinoxaline core was established through comparative analysis. nih.gov Derivatives with the carboxylic acid group at other positions, such as quinoxaline-6-carboxylic acid (Qx66), demonstrated significantly reduced or no protective effect. nih.gov This highlights the positional importance of this functional group for the observed biological activity. Further modifications explored the inclusion of various substituents at different positions on the quinoxaline ring to enhance properties like lipophilicity and bioavailability. nih.gov For instance, the introduction of methyl groups was aimed at increasing lipophilicity, while halogens, methyl-esters, carboxamides, and hydroxyl groups were incorporated to evaluate steric and electronic effects on the quinoxaline scaffold. nih.gov Surprisingly, derivatives with methyl or halo substitutions did not show improved activity over the parent quinoxaline compound in this particular study. nih.gov

The following table summarizes the key findings from the SAR studies on quinoxaline derivatives for otoprotection:

| Compound ID | Base Structure | Modification | Key Finding |

| Qx28 | Quinoxaline | Carboxylic acid at position 5 | Top-hit candidate with excellent protection against aminoglycoside-induced hair cell loss. nih.gov |